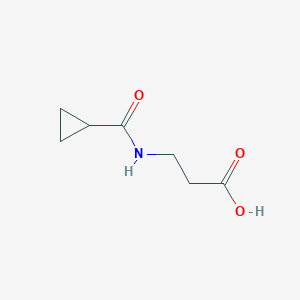

3-(Cyclopropanecarboxamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclopropanecarboxamido)propanoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a propanoic acid moiety. It is also known by other names such as N-(Cyclopropylcarbonyl)-β-alanine and 3-(Cyclopropylformamido)propanoic acid .

Méthodes De Préparation

The synthesis of 3-(Cyclopropanecarboxamido)propanoic acid typically involves the reaction of cyclopropanecarboxylic acid with β-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .

Analyse Des Réactions Chimiques

3-(Cyclopropanecarboxamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.

Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding cyclopropanecarboxylic acid and β-alanine.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in amines.

Applications De Recherche Scientifique

3-(Cyclopropanecarboxamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its amide functionality.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Mécanisme D'action

The mechanism of action of 3-(Cyclopropanecarboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amide group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-(Cyclopropanecarboxamido)propanoic acid can be compared with other similar compounds, such as:

N-(Cyclopropylcarbonyl)-β-alanine: Similar in structure but may have different reactivity due to slight variations in the functional groups.

3-(Cyclopropylformamido)propanoic acid: Another name for the same compound, highlighting the formamido group.

Propanoic acid derivatives: Compounds like 3-(Cyclopropylamino)propanoic acid, which have similar backbone structures but different substituents, leading to varied chemical and biological properties

The uniqueness of this compound lies in its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

3-(Cyclopropanecarboxamido)propanoic acid is a compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring and an amide functional group. This unique structure contributes to its distinct biological properties. The synthesis typically involves reacting cyclopropanecarboxylic acid with β-alanine under specific conditions, leading to the formation of the compound.

Target of Action

The precise target of action for this compound remains largely unknown. However, similar compounds have been shown to interact with various receptors, suggesting potential pathways for further exploration.

Mode of Action

The mode of action is not fully elucidated; however, related compounds in the cyclopropane family have been implicated in lipid metabolic pathways. This suggests that this compound may influence metabolic processes, although specific pathways need further investigation.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Cytotoxicity : Some analogs demonstrate selective cytotoxic effects against tumor cell lines, indicating potential for cancer therapy .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although comprehensive studies are necessary to confirm this.

In Vivo Studies

In vivo studies involving related compounds have shown promising results in restoring social functions and synaptic transmission in animal models. These findings raise the possibility that this compound could have therapeutic implications in neurological disorders.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, insights can be drawn from similar compounds. For instance, the absorption, distribution, metabolism, and excretion (ADME) profiles of related cyclopropane derivatives have been studied extensively. These studies indicate that structural features significantly influence pharmacokinetic properties, which could be applicable to this compound.

Comparison with Similar Compounds

A comparative analysis with structurally related compounds reveals notable differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(Cyclopropylcarbonyl)-β-alanine | Amide group | Potential enzyme inhibition |

| 3-(Cyclopropylformamido)propanoic acid | Formamido group | Varying reactivity |

| Propanoic acid derivatives | Backbone structure | Diverse chemical properties |

The unique combination of the cyclopropane ring and amide group in this compound imparts distinct chemical reactivity and biological activity compared to these analogs.

Case Studies

Recent studies focusing on similar compounds have provided insights into their potential therapeutic applications:

- Tumor Cell Cytotoxicity : Research on 3-formylchromone derivatives revealed selective cytotoxic effects against tumor cells without affecting normal cells. This suggests a potential avenue for developing cancer therapies based on structural modifications akin to those seen in this compound .

- Neuroprotective Effects : Investigations into cyclopropane fatty acids have shown their role in modulating synaptic functions, hinting at possible neuroprotective effects for this compound as well.

Propriétés

IUPAC Name |

3-(cyclopropanecarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(10)3-4-8-7(11)5-1-2-5/h5H,1-4H2,(H,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBLPGFRQKEIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.